2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone
Description
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3OS/c23-15-11-9-14(10-12-15)20(27)13-28-22-25-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)26(21)22/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZKCVZFVBFOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC(=O)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone is a complex organic compound belonging to the class of benzimidazole derivatives. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. The unique structural features of this compound suggest diverse mechanisms of action and interactions with biological targets.
Structural Characteristics
The molecular formula for this compound is C₁₄H₁₃BrN₄OS. The compound features a benzimidazole core fused with a quinazoline moiety, linked through a sulfur atom to an ethanone group. The presence of the bromine atom enhances its pharmacological profile by potentially increasing lipophilicity and altering interaction dynamics with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the benzimidazole and quinazoline core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the sulfanyl group : This step often requires the use of thiols or sulfides under controlled conditions to ensure high yields.
- Formation of the final ethanone structure : This may involve acylation reactions using acetic anhydride or similar reagents.
Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and assess the purity of the synthesized compound.
Research indicates that compounds similar to this compound often exhibit their biological effects through interactions with specific enzymes or receptors involved in cellular signaling pathways. These interactions can lead to:
- Inhibition of tumor cell proliferation
- Induction of apoptosis in cancer cells
- Anti-inflammatory effects
In Vitro Studies
In vitro studies using various cancer cell lines have shown promising results regarding the efficacy and potency of this compound. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, with IC50 values in the low micromolar range.
- Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis markers, suggesting a pro-apoptotic mechanism.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| Cytotoxicity | HL-60 (Leukemia) | 3.2 | Cell cycle arrest |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 10.0 | Inhibition of NF-kB pathway |
Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to standard chemotherapeutics, highlighting its potential as a lead compound for further development.
Case Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular mechanisms underlying its effects on cancer cells. The study utilized proteomic analysis to identify changes in protein expression profiles post-treatment, revealing upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(4-bromophenyl)ethanone?
- Methodology : Multi-step synthesis involving:
- Condensation reactions (e.g., hydrazine with diketones to form heterocyclic cores) .
- Bromination using N-bromosuccinimide (NBS) or bromine under controlled conditions to introduce the 4-bromophenyl group .
- Thioether linkage formation via nucleophilic substitution (e.g., reacting thiol-containing intermediates with activated carbonyl groups) .
- Solvents : Ethanol, DMF, or THF under reflux .
- Purification : Recrystallization or column chromatography .
Q. What analytical techniques are essential for characterizing this compound?
- Techniques :
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (single-crystal) for structural elucidation; SHELX programs (e.g., SHELXL) refine hydrogen bonding and packing motifs .
- FT-IR to identify functional groups (e.g., C=O, C-S).
Q. What biological activities are hypothesized based on structural analogs?
- Anticipated Activities :
- Antimicrobial : Triazole and benzimidazole derivatives exhibit activity against bacterial/fungal pathogens .
- Anticancer : Quinazoline moieties may inhibit kinase enzymes .
- Enzyme inhibition : Potential targets include carbonic anhydrases or cytochrome P450 .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., poor diffraction quality) be addressed for this compound?
- Strategies :
- Optimize crystal growth using solvent vapor diffusion or slow evaporation.
- Employ high-resolution synchrotron X-ray sources for small or weakly diffracting crystals.
- Use SHELXL for refining complex hydrogen-bonding networks and disorder modeling .
- Analyze packing motifs via graph set theory to predict intermolecular interactions .
Q. How to resolve contradictions in reported biological activity data across studies?
- Approach :
- Standardize assays : Use consistent cell lines (e.g., HeLa, MCF-7) and controls.
- Purity validation : Confirm compound integrity via HPLC (>95% purity) .
- SAR studies : Systematically modify substituents (e.g., replace bromophenyl with chlorophenyl) to isolate activity contributors .
Q. What computational tools can predict interactions between this compound and biological targets?
- Methods :
- Molecular docking (AutoDock, Schrödinger) to model binding with enzymes/receptors.
- DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations to assess stability in biological matrices.
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Design Framework :
- Core modifications : Synthesize analogs with variations in the benzimidazoloquinazoline or ethanone moieties.
- Bioactivity testing : Screen against panels of cancer cell lines or microbial strains.
- Data correlation : Use multivariate analysis to link substituent electronegativity/logP to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
